

GNE-495: A Potent and Selective MAP4K4 Inhibitor Profiled Against the Kinome

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GNE-495	
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profile of **GNE-495**, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The data is presented alongside a known alternative, PF-06260933, to offer a comprehensive overview of its performance and potential applications in targeted therapeutic research.

GNE-495 is a well-characterized small molecule inhibitor of MAP4K4, a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and metabolic signaling. Its high potency and selectivity make it a valuable tool for elucidating the physiological and pathological roles of MAP4K4. This guide summarizes its activity against a broad panel of kinases and provides detailed experimental context.

Kinase Selectivity Profile: GNE-495 vs. PF-06260933

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects. The following table summarizes the inhibitory activity of **GNE-495** against its primary target, MAP4K4, and other closely related kinases, in comparison to PF-06260933. The data for **GNE-495** was generated using the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.



Kinase Target	GNE-495 IC50 (nM)	PF-06260933 IC50 (nM)
MAP4K4	3.7[1][2]	3.7[3][4]
MINK1	5.2	8[2]
TNIK	4.8	15[2]

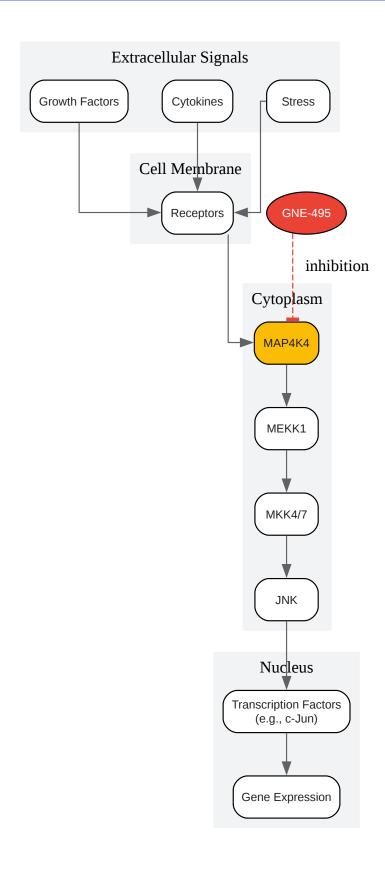
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.

Beyond these primary and closely related targets, **GNE-495** has been profiled against a wider panel of kinases, demonstrating a high degree of selectivity for MAP4K4. While a comprehensive, publicly available kinase panel for PF-06260933 is not as extensive, it has been reported to be selective for MAP4K4 when tested against a panel of 41 other kinases.[2]

Signaling Pathway Context

To understand the functional implications of MAP4K4 inhibition, it is essential to consider its position within cellular signaling networks. MAP4K4 is a member of the Ste20 family of kinases and is involved in multiple downstream signaling cascades, including the JNK pathway.





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MAP4K4 signaling cascade and the inhibitory action of GNE-495.





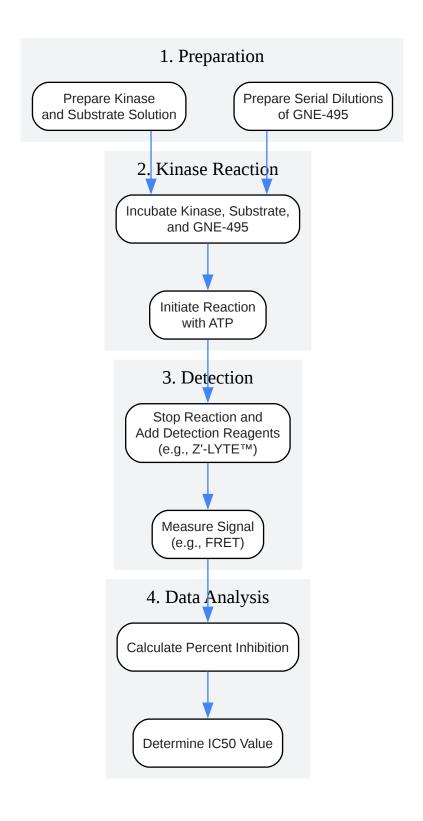
Experimental Methodologies

The determination of kinase inhibitor selectivity is paramount for the interpretation of experimental outcomes. The data presented in this guide were obtained using established and robust biochemical assays.

Kinase Inhibition Assay Workflow

The general workflow for determining the in vitro potency of kinase inhibitors like **GNE-495** involves a multi-step process, from initial reaction setup to data analysis.





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A generalized workflow for determining kinase inhibitor IC50 values.

Z'-LYTE™ Kinase Assay Protocol



The IC50 values for **GNE-495** were determined using the Z'-LYTE™ Kinase Assay platform from Thermo Fisher Scientific. This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay relies on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to a development reagent protease. A FRET pair (Coumarin and Fluorescein) is attached to the peptide substrate. When the peptide is not phosphorylated, the protease cleaves it, separating the FRET pair and disrupting the energy transfer. When the kinase phosphorylates the peptide, it becomes resistant to the protease, and the FRET signal is maintained. The ratio of the two emission signals is used to calculate the percentage of phosphorylation and, consequently, the kinase inhibition.[5][6][7][8]

Key Steps:

- Kinase Reaction: The kinase, the specific FRET-labeled peptide substrate, and the inhibitor (GNE-495) are incubated together in a buffer solution.
- ATP Addition: The kinase reaction is initiated by the addition of ATP.
- Development: A development reagent containing a site-specific protease is added to the reaction. This protease specifically cleaves the non-phosphorylated peptide substrate.
- Stopping the Reaction: A stop reagent is added to terminate the development reaction.
- Signal Detection: The fluorescence is read on a plate reader, measuring the emission from both Coumarin (donor) and Fluorescein (acceptor).
- Data Analysis: The ratio of the emission signals is used to determine the extent of phosphorylation and, subsequently, the inhibitory effect of GNE-495 at different concentrations to calculate the IC50 value.

The assay is typically performed at room temperature, and the concentrations of ATP are kept near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.[5]

Conclusion



GNE-495 demonstrates high potency for its primary target, MAP4K4, with an IC50 in the low nanomolar range. Its selectivity profile, as determined by broad kinase panel screening, reveals minimal off-target activity, highlighting its utility as a specific chemical probe for studying MAP4K4 biology. When compared to other MAP4K4 inhibitors such as PF-06260933, GNE-495 exhibits a similar on-target potency. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings in further research endeavors.

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- To cite this document: BenchChem. [GNE-495: A Potent and Selective MAP4K4 Inhibitor Profiled Against the Kinome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607992#gne-495-selectivity-profile-against-a-kinase-panel]

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